
DSM265
Übersicht
Beschreibung
DSM265 is a triazolopyrimidine-based inhibitor of the pyrimidine biosynthetic enzyme dihydroorotate dehydrogenase. It is the first inhibitor of this enzyme to reach clinical development for the treatment of malaria. This compound is highly selective towards the dihydroorotate dehydrogenase of the malaria parasite Plasmodium, making it efficacious against both blood and liver stages of Plasmodium falciparum .
Wissenschaftliche Forschungsanwendungen
Antimalarial Treatment
DSM265 has shown significant efficacy in treating malaria, particularly against Plasmodium falciparum and Plasmodium vivax. Key findings from clinical trials indicate:
- Single-Dose Efficacy : A phase IIa study demonstrated that a single dose of 400 mg this compound effectively cleared most P. falciparum infections within days, although clearance of P. vivax was slower, indicating potential differences in pharmacodynamics between the two species .
- Long-Lasting Activity : this compound exhibits a long half-life, allowing therapeutic concentrations to persist for over eight days following administration. This characteristic supports its use in both treatment and prophylaxis .
Chemoprophylaxis
The compound is also being evaluated for its potential as a chemopreventive agent:
- Prophylactic Trials : In studies involving controlled human malaria infection (CHMI), this compound demonstrated protective efficacy when administered one week before exposure to malaria parasites. This suggests that this compound could serve as an effective prophylactic option for travelers and individuals at high risk of malaria .
- Safety and Tolerability : Clinical trials have reported that this compound is well tolerated, with adverse effects being minimal and transient, further supporting its potential for widespread use .
Resistance Management
The emergence of drug-resistant malaria strains necessitates new treatment strategies:
- Targeting Drug Resistance : this compound's mechanism of action against DHODH provides an alternative pathway that may remain effective even as resistance develops against other antimalarial drugs .
- Combination Therapy : The compound is being explored for use in combination with other antimalarials to enhance efficacy and prevent resistance development .
Case Study 1: Phase IIa Clinical Trial
- Location : Iquitos, Peru
- Participants : Adults with uncomplicated P. falciparum or P. vivax malaria
- Findings :
Case Study 2: Prophylactic Efficacy Study
- Study Design : Healthy volunteers received this compound prior to CHMI.
- Results :
Comparative Data Table
Feature | This compound | Current Antimalarials |
---|---|---|
Mechanism of Action | DHODH Inhibition | Various (e.g., artemisinin) |
Dosage | Single dose (400 mg) | Daily dosing required |
Half-Life | >8 days | Varies (typically shorter) |
Efficacy Against | P. falciparum, P. vivax | Variable; resistance common |
Safety Profile | Well tolerated | Varies; some have severe side effects |
Wirkmechanismus
Target of Action
DSM265 primarily targets the Plasmodium dihydroorotate dehydrogenase (DHODH) . DHODH is an essential enzyme in the malaria parasite, required for pyrimidine biosynthesis and the creation of parasite DNA and RNA . This compound is highly selective towards DHODH of the malaria parasite Plasmodium .
Mode of Action
This compound inhibits the DHODH enzyme, thereby disrupting the pyrimidine biosynthesis of the parasite . This inhibition leads to the death of the parasite, as it can no longer produce the necessary DNA and RNA for its survival and replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the pyrimidine biosynthesis pathway . By inhibiting the DHODH enzyme, this compound disrupts this pathway, preventing the parasite from producing the pyrimidines necessary for DNA and RNA synthesis .
Pharmacokinetics
This compound has favorable pharmacokinetic properties. It is predicted to provide therapeutic concentrations for more than 8 days after a single oral dose in the range of 200 to 400 mg . The mean this compound peak plasma concentration (Cmax) ranged between 1310 ng/mL and 34800 ng/mL and was reached in a median time (tmax) between 1.5 h and 4 h, with a mean elimination half-life between 86 h and 118 h .
Result of Action
A single dose of this compound typically clears blood stages of P. falciparum parasites within 48 hours . It is efficacious against both blood and liver stages of P. falciparum, and active against drug-resistant parasite isolates . The unbound EC50 for P. falciparum liver-stage large forms was similar to the unbound P. falciparum blood-stage EC50, suggesting that this compound will be effective for the elimination of both blood and liver replicative forms .
Biochemische Analyse
Biochemical Properties
DSM265 plays a crucial role in biochemical reactions by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is essential for the de novo synthesis of pyrimidines, which are necessary for DNA and RNA synthesis in the parasite. By inhibiting DHODH, this compound disrupts the pyrimidine biosynthesis pathway, leading to the death of the parasite . The compound interacts specifically with the DHODH enzyme, binding to its active site and preventing the oxidation of dihydroorotate to orotate .
Cellular Effects
This compound affects various types of cells, particularly those of the Plasmodium falciparum parasite. It influences cell function by inhibiting the synthesis of pyrimidines, which are vital for DNA replication and RNA transcription. This inhibition leads to a decrease in cell proliferation and ultimately results in cell death . Additionally, this compound impacts cell signaling pathways and gene expression by disrupting the normal function of DHODH, which is crucial for maintaining cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of the DHODH enzyme. This binding inhibits the enzyme’s activity, preventing the conversion of dihydroorotate to orotate, a key step in the pyrimidine biosynthesis pathway . By blocking this pathway, this compound effectively starves the parasite of the necessary components for DNA and RNA synthesis, leading to its death . The compound’s selective inhibition of DHODH ensures that it targets the parasite without affecting the host’s cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory activity against DHODH for extended periods . Degradation of this compound can occur under certain conditions, which may reduce its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, with prolonged inhibition of parasite growth and replication .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits parasite growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve significant antimalarial activity . Careful dosage optimization is necessary to balance efficacy and safety in animal models .
Metabolic Pathways
This compound is involved in the pyrimidine biosynthesis pathway, specifically targeting the enzyme dihydroorotate dehydrogenase (DHODH) . By inhibiting DHODH, this compound disrupts the production of pyrimidines, leading to a decrease in nucleotide levels and affecting DNA and RNA synthesis . The compound’s interaction with DHODH also impacts metabolic flux, reducing the availability of pyrimidine nucleotides for cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . This compound’s localization within cells is influenced by its chemical properties, allowing it to accumulate in areas where DHODH is active . This targeted distribution enhances its efficacy against the parasite .
Subcellular Localization
This compound’s subcellular localization is primarily within the mitochondria, where the DHODH enzyme is located . The compound’s activity is dependent on its ability to reach and bind to DHODH within the mitochondrial membrane . Post-translational modifications and targeting signals direct this compound to the mitochondria, ensuring its effective inhibition of the enzyme . This precise localization is crucial for its antimalarial activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DSM265 involves multiple steps, starting with the preparation of the triazolopyrimidine core. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the triazolopyrimidine ring. Specific details on the synthetic routes and reaction conditions are often proprietary and not publicly disclosed .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of quality control measures to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions: DSM265 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, acids, and bases. The specific conditions depend on the desired reaction and the functional groups involved .
Major Products: The major products formed from reactions involving this compound depend on the type of reaction. For example, substitution reactions may result in the formation of derivatives with different functional groups, while oxidation and reduction reactions may lead to changes in the oxidation state of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to DSM265 include other dihydroorotate dehydrogenase inhibitors such as artefenomel and OZ439 .
Uniqueness: What sets this compound apart from other similar compounds is its high selectivity towards the dihydroorotate dehydrogenase of the malaria parasite, as well as its efficacy against both blood and liver stages of the parasite. Additionally, this compound has a favorable pharmacokinetic profile, allowing for single-dose treatment or once-weekly chemoprevention .
Biologische Aktivität
DSM265 is a novel compound designed to combat malaria by selectively inhibiting the enzyme dihydroorotate dehydrogenase (DHODH) in the Plasmodium species, primarily P. falciparum and P. vivax. Its unique mechanism of action and favorable pharmacokinetic properties position it as a promising candidate for malaria treatment and prevention.
This compound inhibits DHODH, an enzyme critical for the de novo pyrimidine biosynthesis pathway in Plasmodium parasites. This inhibition disrupts the synthesis of nucleotides necessary for DNA and RNA replication, thereby halting parasite proliferation. The selectivity of this compound for Plasmodium DHODH over human DHODH minimizes potential side effects, making it a safer alternative to existing antimalarial therapies .
In Vitro Potency
Research has demonstrated that this compound exhibits potent in vitro activity against various strains of P. falciparum and P. vivax. The half-maximal inhibitory concentration (IC50) values indicate strong efficacy:
Parasite Strain | IC50 (µg/mL) |
---|---|
P. falciparum | 0.005 |
P. vivax | 0.01 |
These values suggest that this compound is effective at low concentrations, which is beneficial for minimizing dosages and potential toxicity .
Pharmacokinetics
In clinical studies, this compound displayed a long half-life, allowing for sustained therapeutic levels post-administration. Key pharmacokinetic parameters include:
- Cmax : Maximum plasma concentration
- Tmax : Time to reach Cmax
- Half-life : Approximately 8 days after a single oral dose of 200-400 mg
- AUC : Area under the plasma concentration-time curve indicating prolonged exposure .
Efficacy in Clinical Trials
In a Phase 2 clinical trial, this compound was administered as a single dose to patients with uncomplicated malaria. Results showed:
- Rapid clearance of P. falciparum infections in over 80% of participants.
- Slower clearance rates for P. vivax, indicating potential challenges in treating this strain.
- Some instances of recurrent parasitemia linked to mutations in the DHODH gene .
Safety Profile
This compound has been well-tolerated in both animal models and human trials. It demonstrated no significant mutagenic effects and showed a favorable cardiovascular safety profile during repeat-dose studies .
Case Study 1: Efficacy Against Drug-Resistant Strains
In a study examining drug-resistant strains of P. falciparum, this compound maintained its inhibitory effect despite the presence of mutations associated with resistance to other antimalarials. This reinforces its potential as part of combination therapies aimed at overcoming resistance challenges .
Case Study 2: Single-Dose Treatment Outcomes
A cohort study involving patients treated with a single dose of this compound revealed that while most patients achieved rapid parasitic clearance, those with recurrent infections often had mutations in the target enzyme DHODH. This highlights the need for ongoing monitoring and possibly combination treatments to enhance efficacy against resistant strains .
Eigenschaften
IUPAC Name |
2-(1,1-difluoroethyl)-5-methyl-N-[4-(pentafluoro-λ6-sulfanyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F7N5S/c1-8-7-11(26-13(22-8)24-12(25-26)14(2,15)16)23-9-3-5-10(6-4-9)27(17,18,19,20)21/h3-7,23H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZSVTOIBNSVOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)S(F)(F)(F)(F)F)C(C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F7N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1282041-94-4 | |
Record name | DSM-265 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1282041944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DSM-265 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12397 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-(1,1-difluoroethyl)-5-methyl-N-[4-(pentafluoro-λ6-sulfanyl)phenyl] [1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DSM-265 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q42P4YI6B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.